![molecular formula C14H24N2O6 B2851288 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate CAS No. 1955514-54-1](/img/structure/B2851288.png)
1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate is a complex organic compound with the molecular formula C14H24N2O6 and a molecular weight of 316.35 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a diaza bridge and a tert-butyl ester group. It is primarily used in scientific research and various industrial applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is usually introduced through esterification reactions using tert-butanol and a suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of organic reaction mechanisms. In biology, it is employed as a probe to investigate biological processes and interactions. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development. In industry, it is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparación Con Compuestos Similares
1,7-Diaza-Spiro[3.5]Nonane-1-Carboxylicacidtert-Butylester Oxalate is compared with other similar compounds, such as 2,5-Diaza-Spiro[3.5]Nonane-5-Carboxylicacidtert-Butylester Oxalate. While both compounds share a similar spirocyclic structure, they differ in the position of the diaza bridge and the ester group, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.
Propiedades
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-9-6-12(14)4-7-13-8-5-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAJRPVKWLHFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
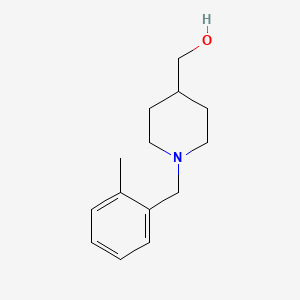
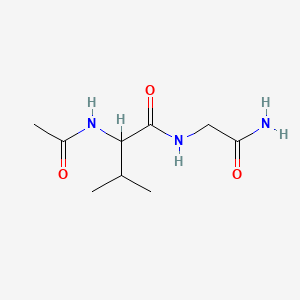
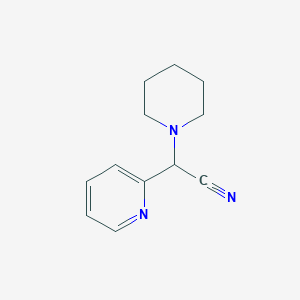
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851216.png)
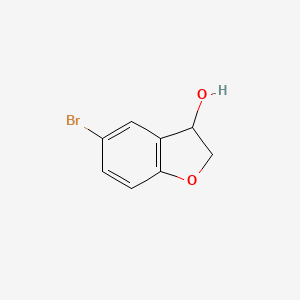
![4-Chloro-3-[(methylsulfanyl)methyl]aniline](/img/structure/B2851223.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
![2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2851225.png)
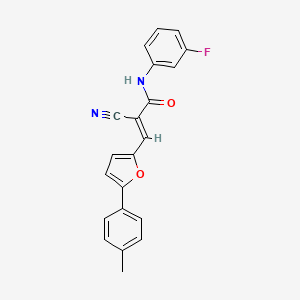
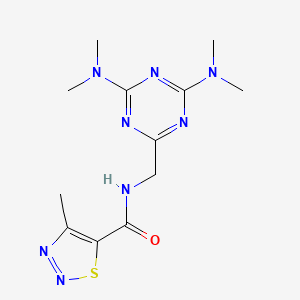
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
